borapetoside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Borapetoside A is typically extracted from the Tinospora crispa plant. The extraction process involves drying the plant material, followed by solvent extraction using methanol or ethanol . The extract is then subjected to chromatographic techniques to isolate this compound.

Analyse Des Réactions Chimiques

Structural Features Influencing Reactivity

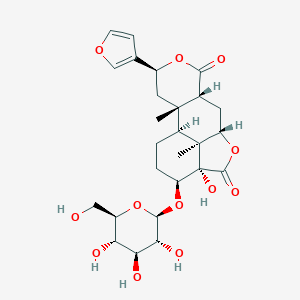

Borapetoside A’s core structure includes:

- Clerodane diterpene skeleton : A fused bicyclic system with a furan ring and hydroxyl groups.

- Glycosidic bonds : β-D-glucopyranosyl units attached via ester or ether linkages.

- Ester groups : Labile acetyl or benzoyl substituents in related analogs (e.g., borapetoside C, H) .

These features suggest susceptibility to hydrolysis, oxidation, and glycosidase-mediated cleavage.

Hydrolysis Reactions

Oxidation Reactions

| Oxidizing Agent | Site of Action | Product | Source |

|---|---|---|---|

| NaIO₄ (periodate) | Vicinal diols in glucosyl units | Cleavage of sugar rings | |

| Ozone | Furan ring | Ring opening to form diketone derivatives |

Esterification

Borapetoside analogs (e.g., borapetoside E) undergo acetylation with acetic anhydride/pyridine to stabilize hydroxyl groups .

Reduction

Sodium borohydride (NaBH₄) selectively reduces carbonyl groups in related clerodanes, preserving furan rings .

Stability Under Physiological Conditions

Synthetic and Analytical Challenges

Applications De Recherche Scientifique

Pharmacological Applications

1. Antidiabetic Activity

Borapetoside A has been shown to significantly lower plasma glucose levels and increase plasma insulin levels in experimental models. In studies involving mice, it was observed that treatment with this compound led to enhanced insulin sensitivity and improved glucose metabolism . The compound's mechanism appears to involve the activation of glucose transporter 4 (GLUT4), facilitating glucose uptake into cells, which is crucial for managing blood sugar levels in diabetic patients.

2. Hepatoprotective Effects

Research has also evaluated the hepatotoxic potential of Tinospora crispa extracts containing this compound. In acute toxicity studies, no significant liver damage was observed in mice treated with borapetosides, indicating a favorable safety profile for the compound . This suggests that this compound may offer protective effects against liver damage while exerting its therapeutic benefits.

3. Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory effects of Tinospora crispa, which are attributed to compounds like this compound. The plant's extracts have been shown to reduce inflammation markers in various animal models, suggesting that this compound could play a role in managing inflammatory conditions .

Case Studies

Mécanisme D'action

Borapetoside A exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor gamma (PPARG) pathway . This activation enhances insulin sensitivity and promotes glucose uptake in cells. Additionally, this compound inhibits the activity of enzymes involved in gluconeogenesis, thereby reducing glucose production in the liver .

Comparaison Avec Des Composés Similaires

Borapetoside A is often compared with other clerodane diterpenoids such as borapetoside B, tinoscorside A, and makisterone C . These compounds share similar structural features but differ in their specific biological activities. For instance, borapetoside B inhibits tumor necrosis factor (TNF) cytokines, while this compound primarily targets the PPARG pathway . This distinction highlights the unique therapeutic potential of this compound in managing metabolic disorders.

Propriétés

Numéro CAS |

100202-29-7 |

|---|---|

Formule moléculaire |

C26H34O12 |

Poids moléculaire |

538.5 g/mol |

Nom IUPAC |

(1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione |

InChI |

InChI=1S/C26H34O12/c1-24-8-13(11-5-6-34-10-11)35-21(31)12(24)7-17-25(2)15(24)3-4-16(26(25,33)23(32)38-17)37-22-20(30)19(29)18(28)14(9-27)36-22/h5-6,10,12-20,22,27-30,33H,3-4,7-9H2,1-2H3/t12-,13-,14+,15-,16-,17-,18+,19-,20+,22-,24+,25-,26-/m0/s1 |

Clé InChI |

GCXIISSOWSXMCD-MZYRCUENSA-N |

SMILES |

CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |

SMILES isomérique |

C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]3[C@@]4([C@H]2CC[C@@H]([C@@]4(C(=O)O3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C6=COC=C6 |

SMILES canonique |

CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |

Synonymes |

borapetoside A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.